molecular formula C20H24N2O6S3 B292633 Ethyl 2-[(2-{[1-(ethoxycarbonyl)-2-oxopropyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-3-oxobutanoate

Ethyl 2-[(2-{[1-(ethoxycarbonyl)-2-oxopropyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-3-oxobutanoate

Cat. No. B292633
M. Wt: 484.6 g/mol
InChI Key: OBWAUICDMMZKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-{[1-(ethoxycarbonyl)-2-oxopropyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-3-oxobutanoate, commonly known as EEDQ, is a chemical compound that is used as a crosslinking agent in biochemical and physiological research. EEDQ is a reagent that is widely used in the field of biochemistry and molecular biology to modify proteins and other biomolecules.

Mechanism of Action

EEDQ crosslinks proteins by reacting with amino groups on the protein surface. The reaction results in the formation of covalent bonds between the protein and the crosslinking agent. This covalent bond stabilizes the protein structure and prevents the protein from denaturing. EEDQ can also be used to crosslink proteins to other biomolecules, such as nucleic acids, lipids, and carbohydrates.
Biochemical and Physiological Effects:
EEDQ has several biochemical and physiological effects. It can modify the activity and stability of proteins. EEDQ can also affect the antigenicity of proteins, which can be useful in the development of vaccines. EEDQ can also be used to study protein-protein interactions and protein-ligand interactions.

Advantages and Limitations for Lab Experiments

EEDQ has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive crosslinking agent that can crosslink proteins efficiently. Another advantage is that it can be used to crosslink proteins to other biomolecules. A limitation is that EEDQ can modify the activity and stability of proteins, which can affect the results of experiments. Another limitation is that EEDQ can crosslink proteins indiscriminately, which can lead to the formation of non-specific crosslinks.

Future Directions

There are several future directions for the use of EEDQ in scientific research. One direction is the development of new crosslinking agents that are more specific and less reactive than EEDQ. Another direction is the development of new techniques for the analysis of crosslinked proteins. These techniques could include mass spectrometry and other proteomic methods. Finally, EEDQ could be used to study the structure and function of proteins in vivo, which could lead to the development of new drugs and therapies.

Synthesis Methods

EEDQ is synthesized by the reaction of ethyl 2-chloro-3-oxobutanoate with 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidine-4-one in the presence of sodium hydride. The resulting intermediate is then reacted with 1-(ethoxycarbonyl)-2-oxopropyl mercaptan to form EEDQ.

Scientific Research Applications

EEDQ is widely used in biochemical and physiological research as a crosslinking agent. It is used to modify proteins and other biomolecules to study their structure and function. EEDQ is used to crosslink proteins to other proteins, nucleic acids, lipids, and carbohydrates. It is also used to crosslink proteins to surfaces, such as chromatography resins and biosensors.

properties

Molecular Formula

C20H24N2O6S3

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[2-(1-ethoxy-1,3-dioxobutan-2-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate

InChI

InChI=1S/C20H24N2O6S3/c1-7-27-18(25)14(10(4)23)30-17-13-9(3)12(6)29-16(13)21-20(22-17)31-15(11(5)24)19(26)28-8-2/h14-15H,7-8H2,1-6H3

InChI Key

OBWAUICDMMZKQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)SC1=NC(=NC2=C1C(=C(S2)C)C)SC(C(=O)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=NC(=NC2=C1C(=C(S2)C)C)SC(C(=O)C)C(=O)OCC

Origin of Product

United States

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